2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid
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Overview
Description
“2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid” is a chemical compound with the CAS Number: 2230799-04-7 . It has a molecular weight of 275.32 . The compound is in powder form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H22FNO4/c1-12(2,3)19-11(18)15-7-6-8(13(15,4)5)9(14)10(16)17/h8-9H,6-7H2,1-5H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 275.32 .Scientific Research Applications
- Boc (tert-butoxycarbonyl) is a common protecting group in peptide synthesis. Researchers use it to shield the amino group of an amino acid during chain elongation. The compound’s stability allows for efficient peptide assembly, protecting the growing peptide chain until deprotection is needed for further reactions .
- Researchers have explored the photoswitching properties of related compounds. By exposing them to UV or visible light, they induce reversible structural changes. These photoresponsive molecules find applications in materials science, optoelectronics, and biological systems .
Peptide Synthesis and Protection
Photoswitchable Compounds
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a tert-butoxycarbonyl (boc) group are commonly used as protecting groups in organic synthesis, particularly for amines . This suggests that the compound may interact with amine-containing molecules or structures in biological systems.
Mode of Action
The Boc group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protecting group for amines, preventing unwanted reactions during selective or multistep organic synthesis . The deprotection of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound, as a Boc-protected amino acid, plays a significant role in the biochemical pathways of organic synthesis . The Boc group is one of the more widely used amine protecting groups, and its sequential protection and deprotection play a significant role in these pathways .
Pharmacokinetics
The boc group’s high thermal stability and low viscosity suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis, preventing unwanted reactions and enabling selective or multistep synthesis . The deprotection of the Boc group can lead to the release of the protected amine, allowing it to participate in subsequent reactions .
Action Environment
The action of the compound “2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)-2-fluoroacetic acid” can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . The deprotection of the Boc group can be accomplished with strong acids and may require specific solvents . Furthermore, the compound’s action may be influenced by temperature, as the Boc group has been shown to have high thermal stability .
properties
IUPAC Name |
2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-fluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-12(2,3)19-11(18)15-7-6-8(13(15,4)5)9(14)10(16)17/h8-9H,6-7H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRYGNJUAWVVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)C(C(=O)O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)-2-fluoroacetic acid |
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